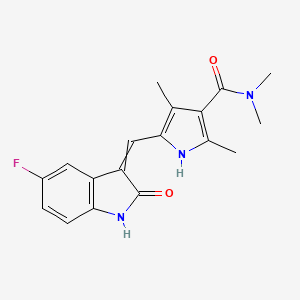
Sunitinib Impurity 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sunitinib Impurity 18 is a process-related or degradation impurity associated with sunitinib malate, a multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma (RCC), gastrointestinal stromal tumors (GIST), and pancreatic neuroendocrine tumors . For instance:
| Identifier | CAS No. | Molecular Formula | Molecular Weight |
|---|---|---|---|
| SZ-S016013 | 2170562-55-5 | C₁₈H₁₈FN₃O₃ | 343.4 |
| SZ-S016000 | 341031-54-7 | C₂₂H₂₇FN₄O₂ | 398.5 |
| SZ-S016009 | 326914-17-4 | C₂₀H₂₃FN₄O₂ | 370.4 |
These impurities are critical for pharmaceutical quality control, stability studies, and regulatory compliance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sunitinib Impurity 18 involves multiple steps, starting from commercially available materials. The process typically includes the condensation of an indole intermediate with a formyl amide intermediate. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sunitinib Impurity 18 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide are used
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, methanol, ethanol.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Sunitinib Impurity 18 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in HPLC for the analysis of sunitinib and its impurities.
Biology: Helps in studying the metabolic pathways of sunitinib.
Medicine: Used in drug development to ensure the purity and efficacy of sunitinib formulations.
Industry: Employed in quality control processes during the manufacturing of sunitinib .
Mechanism of Action
Sunitinib Impurity 18, being a metabolite of sunitinib, shares some of its mechanisms of action. Sunitinib is a receptor tyrosine kinase inhibitor that targets multiple RTKs, including platelet-derived growth factor receptors and vascular endothelial growth factor receptors. These receptors play crucial roles in tumor angiogenesis and cell proliferation. By inhibiting these pathways, sunitinib and its metabolites can reduce tumor growth and induce apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Sunitinib
- SU 11652: A structurally similar compound to sunitinib, sharing a core indolin-2-one scaffold. Both inhibit VEGFR kinases and are used in RCC and GIST treatment .
- Staurosporine Derivatives : Compounds like Lestaurtinib and KT 5720 share kinase-inhibitory properties but differ in their high promiscuity across kinase families, unlike sunitinib’s targeted action .
Pharmacological Analogs
- AST-003 (Prodrug of Sunitinib) : AST-003 demonstrates comparable efficacy (IC₅₀ values: 0.74–4.62 µM vs. sunitinib’s 4.77 µM in MCF-7 cells) but reduced toxicity due to lower tissue accumulation of active sunitinib .
- Oxindole Derivatives (e.g., Compound 9i) : These derivatives exhibit improved binding energy (-9.2 kcal/mol) compared to sunitinib (-8.5 kcal/mol) in VEGFR-2 docking studies, with enhanced hydrogen bonding to residues like Glu170 and Met172 .
- Compound 17a: A novel VEGFR-2 inhibitor with superior potency (IC₅₀ = 0.078 µM vs. sunitinib’s 0.139 µM) and apoptosis induction via caspase-3/9 activation .
Mechanistic and Functional Comparisons
- Binding Interactions : Sunitinib forms a CH-O interaction with Glu170 in VEGFR-2, while derivatives like 9i establish additional hydrogen bonds with Met172, enhancing stability .
- Hypoxia Response: Sunitinib analogues (e.g., MIA PaCa-2/PANC-1 derivatives) show stronger efficacy under hypoxia (EC₅₀ reduction by 30–50%) compared to normoxia, addressing chemoresistance in aggressive tumors .
- Lysosomal Sequestration : Sunitinib accumulates in lysosomes, limiting cytoplasmic exposure—a resistance mechanism shared with hydrophobic chemotherapeutics like doxorubicin .
Properties
Molecular Formula |
C18H18FN3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-9-15(20-10(2)16(9)18(24)22(3)4)8-13-12-7-11(19)5-6-14(12)21-17(13)23/h5-8,20H,1-4H3,(H,21,23) |
InChI Key |
JJCBMURHXKLBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















